molecular formula C17H14FN5O3 B11513707 N-Benzo[1,3]dioxol-5-ylmethyl-2-[5-(2-fluoro-phenyl)-tetrazol-2-yl]-acetamide

N-Benzo[1,3]dioxol-5-ylmethyl-2-[5-(2-fluoro-phenyl)-tetrazol-2-yl]-acetamide

Cat. No.: B11513707
M. Wt: 355.32 g/mol
InChI Key: UDSRYYTUKGGECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzo[1,3]dioxol-5-ylmethyl-2-[5-(2-fluoro-phenyl)-tetrazol-2-yl]-acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[1,3]dioxole moiety, a tetrazole ring, and a fluoro-phenyl group, which collectively contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzo[1,3]dioxol-5-ylmethyl-2-[5-(2-fluoro-phenyl)-tetrazol-2-yl]-acetamide typically involves multiple steps:

    Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile derivative.

    Coupling of the Fluoro-Phenyl Group: This step involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to attach the fluoro-phenyl group to the tetrazole ring.

    Final Assembly: The final step involves the acylation of the intermediate compounds to form the acetamide linkage, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations in industrial synthesis include the availability of starting materials, cost-effectiveness, and environmental impact of the processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro-phenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-Benzo[1,3]dioxol-5-ylmethyl-2-[5-(2-fluoro-phenyl)-tetrazol-2-yl]-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the field of cancer research .

Medicine

In medicine, derivatives of this compound are being investigated for their anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-Benzo[1,3]dioxol-5-ylmethyl-2-[5-(2-fluoro-phenyl)-tetrazol-2-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-[5-(2-fluoro-phenyl)-tetrazol-2-yl]-acetamide: Similar structure but lacks the benzo[1,3]dioxole moiety.

    N-Benzo[1,3]dioxol-5-ylmethyl-2-[5-(phenyl)-tetrazol-2-yl]-acetamide: Similar structure but lacks the fluoro group on the phenyl ring.

Uniqueness

N-Benzo[1,3]dioxol-5-ylmethyl-2-[5-(2-fluoro-phenyl)-tetrazol-2-yl]-acetamide is unique due to the combination of the benzo[1,3]dioxole moiety, the tetrazole ring, and the fluoro-phenyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H14FN5O3

Molecular Weight

355.32 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C17H14FN5O3/c18-13-4-2-1-3-12(13)17-20-22-23(21-17)9-16(24)19-8-11-5-6-14-15(7-11)26-10-25-14/h1-7H,8-10H2,(H,19,24)

InChI Key

UDSRYYTUKGGECE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3N=C(N=N3)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.